Acetic acid;1,2,2-triethoxyethanol

Description

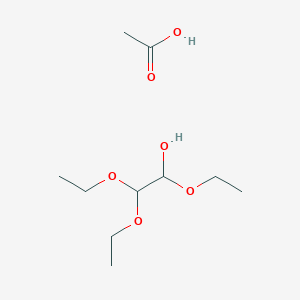

Chemical Structure and Nomenclature The compound "Acetic acid;1,2,2-triethoxyethanol" is likely a formulation involving acetic acid and 1,2,2-triethoxyethanol. Based on nomenclature conventions, the semicolon may denote a mixture or a salt. However, structural analysis suggests it could also represent an ester derivative where acetic acid is esterified with 1,2,2-triethoxyethanol. The latter interpretation aligns with glycol ether acetates, a class of solvents widely used in coatings, inks, and cleaning agents.

Hypothetical Structure If the compound is an ester, its structure would be 1,2,2-triethoxyethyl acetate, formed by the esterification of acetic acid with 1,2,2-triethoxyethanol. This would imply a branched ethoxy-substituted ethanol backbone. However, the name "1,2,2-triethoxyethanol" is unconventional; a more standard glycol ether nomenclature would suggest 2-(2-ethoxyethoxy)ethanol (diethylene glycol monoethyl ether) as the parent alcohol. Its acetate derivative, diethylene glycol monoethyl ether acetate (CAS 112-15-2), is a known solvent with the structure CH₃COO(CH₂CH₂O)₂CH₂CH₃.

Properties

CAS No. |

103410-71-5 |

|---|---|

Molecular Formula |

C10H22O6 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

acetic acid;1,2,2-triethoxyethanol |

InChI |

InChI=1S/C8H18O4.C2H4O2/c1-4-10-7(9)8(11-5-2)12-6-3;1-2(3)4/h7-9H,4-6H2,1-3H3;1H3,(H,3,4) |

InChI Key |

HQGZZHGPPGEPRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(OCC)OCC)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1,2,2-triethoxyethanol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with 1,2,2-triethoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve continuous processes where acetic acid and 1,2,2-triethoxyethanol are fed into a reactor along with an acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,2,2-triethoxyethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The ethoxy groups in 1,2,2-triethoxyethanol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used to substitute the ethoxy groups under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or other reduced forms.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Acetic acid;1,2,2-triethoxyethanol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of acetic acid;1,2,2-triethoxyethanol involves its interaction with molecular targets through its functional groups. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules and pathways.

Comparison with Similar Compounds

Research Findings and Data Gaps

Metabolism and Toxicity Glycol ether acetates are metabolized to their corresponding alcohols and acetic acid. For example, diethylene glycol monoethyl ether acetate hydrolyzes to diethylene glycol monoethyl ether, which is further oxidized . Chronic exposure to ethylene glycol ethers is linked to hematotoxicity and reproductive effects, but diethylene glycol derivatives exhibit lower bioaccumulation .

Environmental Impact Glycol ether acetates are generally biodegradable but may persist in anaerobic conditions. No ecotoxicity data are available for 1,2,2-triethoxyethanol derivatives .

Synthetic Pathways

- Glycol ether acetates are synthesized via esterification of glycol ethers with acetic anhydride or acetyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.